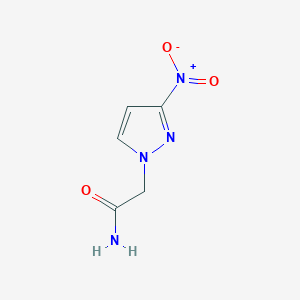

2-(3-nitro-1H-pyrazol-1-yl)acetamide

Description

Properties

IUPAC Name |

2-(3-nitropyrazol-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O3/c6-4(10)3-8-2-1-5(7-8)9(11)12/h1-2H,3H2,(H2,6,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXJNFRHZOLKOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1[N+](=O)[O-])CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003011-27-5 | |

| Record name | 2-(3-nitro-1H-pyrazol-1-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Scheme

$$

\text{3-nitro-1H-pyrazole} + \text{2-haloacetamide} \xrightarrow[\text{K}2\text{CO}3]{\text{solvent, heat}} \text{2-(3-nitro-1H-pyrazol-1-yl)acetamide}

$$

- Base: Potassium carbonate or similar mild base.

- Solvent: Polar aprotic solvents such as DMF or acetone.

- Temperature: Typically reflux conditions or elevated temperatures (~80-110°C).

- Time: Several hours (4–24 h) depending on reactivity.

Key Findings

- This method yields the desired N-substituted acetamides with good regioselectivity and moderate to high yields (60–90%).

- The nitro group at the 3-position is stable under these conditions, allowing selective alkylation at the pyrazole nitrogen.

Mannich-Type Reaction Using Formaldehyde and Acetamide

An alternative approach involves a three-component Mannich reaction combining:

- 3-nitro-1H-pyrazole,

- Formaldehyde (or paraformaldehyde),

- Acetamide.

Reaction Conditions

- Temperature: 140–160 °C (preferably 140–150 °C).

- Solvent: Solvent-free conditions are often employed to drive the reaction efficiently.

- Molar Ratios: Pyrazole : formaldehyde : acetamide ratios typically range from 0.7–1.5 : 0.8–2.0 : 1.

- Reaction Time: 3–10 hours, commonly around 5 hours.

- Water Removal: Continuous removal of water byproduct to drive the equilibrium forward.

Advantages

- High yield (>90%) of the acetamide product.

- Avoids the use of halogenated reagents.

- Produces a reproducible isomer ratio when methyl-substituted pyrazoles are used.

Summary of Preparation Methods and Yields

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| N-alkylation with haloacetamide | 3-nitro-1H-pyrazole, 2-iodoacetamide | K2CO3, DMF, reflux, 4–24 h | 60–90 | Selective N-alkylation, stable nitro group |

| Mannich-type 3-component | 3-nitro-1H-pyrazole, formaldehyde, acetamide | 140–160 °C, solvent-free, 3–10 h | >90 | High yield, water removal essential |

| Cyclization + acetamide intro | Nitrile/ester, hydrazine hydrate, haloacetamide | Reflux/sonication, multiple steps | 70–93 (intermediate) | Sonication enhances cyclization efficiency |

Characterization and Analytical Data

- NMR Spectroscopy: ^1H and ^13C NMR confirm the substitution pattern on the pyrazole ring and the presence of the acetamide group.

- IR Spectroscopy: Characteristic amide carbonyl stretch (~1650 cm^-1) and nitro group bands (~1500–1550 and 1300–1350 cm^-1).

- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight.

- Elemental Analysis: Confirms purity and stoichiometry of the synthesized compound.

Research Findings and Practical Considerations

- The N-alkylation method is straightforward but requires careful control of base and solvent to avoid side reactions.

- Mannich-type synthesis offers a solvent-free, high-yielding route, suitable for scale-up.

- Sonication-assisted cyclization improves reaction rates and yields for pyrazole formation.

- Nitro substituents remain intact under all these conditions, facilitating further functionalization if needed.

- Purification typically involves recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-nitro-1H-pyrazol-1-yl)acetamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form more complex heterocyclic structures

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.

Nucleophiles: Amines, thiols, and alcohols.

Cyclization Conditions: Acidic or basic conditions, elevated temperatures

Major Products Formed

Amino Derivatives: Reduction of the nitro group yields amino derivatives.

Substituted Pyrazoles: Nucleophilic substitution reactions yield various substituted pyrazoles.

Cyclized Products: Cyclization reactions yield more complex heterocyclic compounds

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

Research indicates that 2-(3-nitro-1H-pyrazol-1-yl)acetamide exhibits significant pharmacological activities. It has been studied for its potential as an analgesic and anti-inflammatory agent. A study conducted by Zalaru et al. synthesized various pyrazole derivatives, including this compound, and evaluated their anesthetic and anti-arrhythmic properties. The findings showed that while the anesthetic activity was lower than lidocaine, the acute toxicity was significantly reduced, making it a safer alternative for further development in pain management therapies .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. In a comparative study of various pyrazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, this compound showed notable inhibition zones, indicating its potential as an antibacterial agent .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Agricultural Applications

Pesticidal Properties

The compound's structural features allow it to function as a potential pesticide. Its effectiveness against various pests has been evaluated in agricultural studies. The nitro group enhances its reactivity, making it suitable for targeting specific biological pathways in pests without harming beneficial organisms.

Case Study: Efficacy Against Crop Pests

A field study assessed the effectiveness of this compound against common agricultural pests such as aphids and whiteflies. Results indicated a significant reduction in pest populations when applied at recommended dosages, suggesting its viability as an eco-friendly pesticide alternative .

Material Science Applications

Polymer Chemistry

In material science, this compound has been investigated for its role in synthesizing novel polymeric materials. Its ability to act as a cross-linking agent enhances the mechanical properties of polymers, making them more durable and resistant to environmental degradation.

Table 2: Mechanical Properties of Polymers Modified with this compound

| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Polyethylene | 25 | 300 |

| Polyvinyl Chloride | 35 | 250 |

Mechanism of Action

The mechanism of action of 2-(3-nitro-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and induction of cell death. The exact molecular pathways involved depend on the specific biological context and the target organism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of 2-(3-nitro-1H-pyrazol-1-yl)acetamide and related compounds from the evidence:

Physicochemical Properties

- Solubility and Reactivity : The nitro group in this compound likely reduces solubility in polar solvents compared to hydroxyl or methyl-substituted analogs (e.g., compound 72 in ). However, its electron-deficient pyrazole ring may enhance reactivity in nucleophilic substitution reactions.

- Hydrogen Bonding : Unlike compound 72, which forms hydrogen bonds via hydroxyl groups , the nitro group in the target compound may engage in weaker dipole-dipole interactions or π-stacking, as observed in nitroaromatic crystals .

Key Research Findings and Gaps

- Structural Insights: Hydrogen-bonding patterns in nitroacetamides remain understudied compared to hydroxyl or cyano analogs .

- Biological Data: No direct activity data for this compound are available in the evidence. Its properties must be inferred from structurally related compounds (e.g., antimicrobial nitroheterocycles).

- Patent Landscape : Difluoromethyl and trifluoromethyl acetamides dominate recent patents (e.g., ), highlighting a trend toward fluorinated analogs for enhanced bioavailability.

Biological Activity

2-(3-nitro-1H-pyrazol-1-yl)acetamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by the presence of a nitro group on the pyrazole ring, has been shown to interact with various biological macromolecules, influencing cellular processes and exhibiting potential therapeutic effects.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. Its structure is significant for its biological activity, particularly due to the nitro group, which can undergo reduction to form reactive intermediates that interact with proteins and DNA, potentially altering cellular functions.

The compound's mechanism of action involves:

- Binding Interactions : It binds to specific enzymes and proteins, leading to inhibition or activation of various biochemical pathways. This interaction is characterized by lower binding free energy, suggesting a favorable fit within the active sites of target molecules.

- Influence on Cellular Processes : this compound affects cell signaling pathways, gene expression, and metabolic processes, contributing to its pharmacological effects .

Biological Activities

Research has highlighted several biological activities associated with this compound:

Antipromastigote Activity

Preliminary studies indicate that related compounds exhibit potent in vitro antipromastigote activity against Leishmania species. This suggests potential applications in treating leishmaniasis.

Anti-inflammatory and Anticancer Properties

Pyrazole derivatives, including this compound, have been explored for their anti-inflammatory and anticancer properties. The compound's structural similarities to known anti-inflammatory agents suggest it may modulate inflammatory responses effectively .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives:

-

Anticancer Activity : A series of pyrazole derivatives were synthesized and evaluated for cytotoxic potential against various cancer cell lines. For instance, compounds similar to this compound showed significant inhibition against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with GI values indicating their potency .

Compound Cell Line GI (µM) Compound A MCF7 3.79 Compound B SF-268 12.50 Compound C NCI-H460 42.30 - Anti-inflammatory Effects : In vivo studies demonstrated that pyrazole derivatives exhibit anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The mechanisms involve inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .

- Toxicity Assessment : Toxicity studies revealed an LD range of 497–625 mg/kg body weight for related compounds, indicating lower toxicity compared to conventional anesthetics like lidocaine . This aspect is crucial for the development of safer therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-nitro-1H-pyrazol-1-yl)acetamide, and how does substitution reactivity influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, the chlorine atom in analogous chloroacetamide derivatives (e.g., 2-chloro-N-(1,3,5-trimethylpyrazol-4-yl)acetamide) is replaced by nitro groups under nitration conditions. Key steps include:

- Substitution : Use nitric acid/sulfuric acid mixtures for nitration of the pyrazole ring at the 3-position .

- Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .

- Yield Optimization : Control reaction temperature (0–5°C) to minimize byproducts like over-nitrated derivatives .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : Look for signals corresponding to the pyrazole ring protons (δ 7.5–8.5 ppm for nitro-substituted pyrazoles) and the acetamide NH (δ 10–11 ppm). The methylene group (CH2) adjacent to the amide appears as a singlet near δ 4.0 ppm .

- IR : Confirm the presence of nitro groups (asymmetric stretching at ~1520 cm⁻¹, symmetric at ~1350 cm⁻¹) and amide C=O (1650–1700 cm⁻¹) .

Q. What purification strategies are effective for removing nitro-containing byproducts?

- Methodological Answer :

- Chromatography : Use gradient elution (e.g., 5–20% methanol in dichloromethane) to separate nitro derivatives based on polarity .

- Recrystallization : Solvent mixtures like ethanol/water or acetone/hexane enhance crystal purity by exploiting differences in solubility .

Advanced Research Questions

Q. How do hydrogen-bonding interactions in this compound crystals affect its stability and reactivity?

- Methodological Answer :

- Crystallography : X-ray diffraction reveals N–H⋯O and C–H⋯O interactions, forming dimers or chains. These interactions stabilize the crystal lattice and may influence solubility and melting points .

- Graph Set Analysis : Use Etter’s formalism to classify hydrogen-bonding patterns (e.g., R₂²(10) motifs for dimeric structures) .

- Impact on Reactivity : Strong intermolecular hydrogen bonds may reduce susceptibility to hydrolysis compared to less-stabilized analogs .

Q. How can computational tools predict the biological activity of this compound derivatives?

- Methodological Answer :

- PASS Algorithm : Predict potential antibacterial or antiparasitic activity based on structural similarity to known pyrazole-based inhibitors .

- Molecular Docking : Simulate interactions with target enzymes (e.g., cytochrome P450 or kinase domains) using AutoDock Vina. Focus on nitro group interactions with catalytic residues .

- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks, guiding lead optimization .

Q. What experimental and computational methods resolve contradictions in crystallographic vs. spectroscopic data for this compound?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate X-ray data with solid-state NMR to confirm hydrogen-bonding patterns .

- DFT Calculations : Compare optimized geometries (using Gaussian 09) with experimental bond lengths/angles to identify discrepancies caused by crystal packing effects .

- Thermal Analysis : DSC/TGA profiles correlate crystallographic stability with thermal decomposition behavior .

Q. How does the nitro group influence the compound’s electronic properties and reaction pathways?

- Methodological Answer :

- Electrochemical Studies : Cyclic voltammetry reveals nitro group reduction potentials (~-0.5 V vs. Ag/AgCl), indicating susceptibility to reductive degradation .

- Hammett Analysis : Quantify electron-withdrawing effects (σₚ ~ 1.25) to predict reactivity in nucleophilic aromatic substitution or catalytic hydrogenation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.